molecular formula C8H10N2O2 B2850708 Methyl 5-(aminomethyl)pyridine-2-carboxylate CAS No. 1229704-26-0

Methyl 5-(aminomethyl)pyridine-2-carboxylate

Cat. No.: B2850708
CAS No.: 1229704-26-0
M. Wt: 166.18
InChI Key: JNHVMTSSEFMSCD-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)pyridine-2-carboxylate typically involves the reaction of 5-bromomethyl-pyridine-2-carboxylic acid methyl ester with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: 5-Nitromethyl-pyridine-2-carboxylic acid methyl ester.

    Reduction: 5-Aminomethyl-pyridine-2-carbinol.

    Substitution: 5-Halomethyl-pyridine-2-carboxylic acid methyl ester.

Scientific Research Applications

Methyl 5-(aminomethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromomethyl-pyridine-2-carboxylic acid methyl ester
  • 5-Nitromethyl-pyridine-2-carboxylic acid methyl ester
  • 5-Halomethyl-pyridine-2-carboxylic acid methyl ester

Uniqueness

Methyl 5-(aminomethyl)pyridine-2-carboxylate is unique due to the presence of both an amino group and an ester group on the pyridine ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 5-(aminomethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHVMTSSEFMSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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